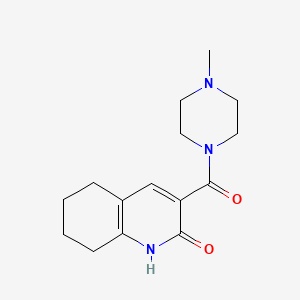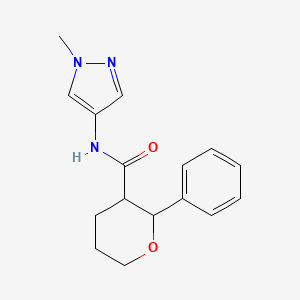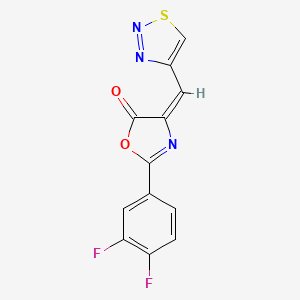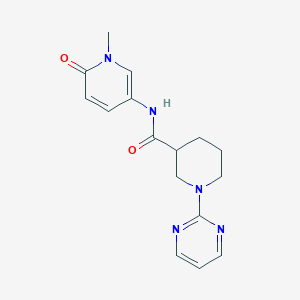
3-(4-methylpiperazine-1-carbonyl)-5,6,7,8-tetrahydro-1H-quinolin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-methylpiperazine-1-carbonyl)-5,6,7,8-tetrahydro-1H-quinolin-2-one is a molecule that has been widely studied for its potential applications in scientific research. Also known as MQ1, this compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in a range of experimental settings. In
作用机制
The mechanism of action of MQ1 is not fully understood, but it is thought to involve the inhibition of certain enzymes and receptors in the body. Specifically, MQ1 has been shown to inhibit the activity of the enzyme monoamine oxidase (MAO), which is involved in the breakdown of neurotransmitters such as dopamine and serotonin. By inhibiting MAO, MQ1 may increase the levels of these neurotransmitters in the brain, leading to its neuroprotective effects. Additionally, MQ1 has been shown to bind to certain receptors in the body, including the sigma-1 receptor, which is involved in a variety of physiological processes.
Biochemical and Physiological Effects:
MQ1 has been shown to have a variety of biochemical and physiological effects, including neuroprotective, anti-inflammatory, and anti-cancer effects. In the brain, MQ1 has been shown to protect against oxidative stress and inflammation, which are thought to contribute to the development of neurodegenerative diseases. Additionally, MQ1 has been shown to inhibit the growth of cancer cells and may be useful in the development of new cancer therapies. Finally, MQ1 has been shown to have anti-inflammatory effects in the body, which may be useful in the treatment of a variety of inflammatory diseases.
实验室实验的优点和局限性
The advantages of using MQ1 in lab experiments include its well-characterized mechanism of action, its availability from chemical suppliers, and its potential applications in a range of scientific research areas. Additionally, MQ1 has been shown to have low toxicity in animal studies, making it a relatively safe compound to work with. However, there are also some limitations to using MQ1 in lab experiments. For example, the compound may have off-target effects that could complicate experimental results, and its mechanism of action is not fully understood, which could make it difficult to interpret experimental data.
未来方向
There are several future directions for MQ1 research, including further studies of its mechanism of action, its potential applications in drug discovery, and its use in combination with other compounds for increased efficacy. Additionally, the development of new synthetic methods for MQ1 could make it more widely available for use in scientific research. Finally, the use of MQ1 in clinical trials for the treatment of neurodegenerative diseases and cancer could provide valuable insights into its potential therapeutic applications.
合成方法
The synthesis of MQ1 involves a multi-step process that begins with the reaction of 4-methylpiperazine with phthalic anhydride to form 3-(4-methylpiperazine-1-carbonyl)phthalic anhydride. This intermediate is then reacted with 2-aminoacetophenone to form the final product, 3-(4-methylpiperazine-1-carbonyl)-5,6,7,8-tetrahydro-1H-quinolin-2-one. The synthesis of MQ1 has been described in several research articles, and the compound is readily available for purchase from a variety of chemical suppliers.
科学研究应用
MQ1 has been studied for its potential applications in a range of scientific research areas, including neuroscience, cancer research, and drug discovery. In neuroscience, MQ1 has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, MQ1 has been shown to inhibit the growth of cancer cells and may be useful in the development of new cancer therapies. Finally, MQ1 has been studied as a potential drug candidate for a variety of diseases, and its mechanism of action and biochemical effects have been extensively characterized.
属性
IUPAC Name |
3-(4-methylpiperazine-1-carbonyl)-5,6,7,8-tetrahydro-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c1-17-6-8-18(9-7-17)15(20)12-10-11-4-2-3-5-13(11)16-14(12)19/h10H,2-9H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXDUCWQALLQRBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC3=C(CCCC3)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methylpiperazine-1-carbonyl)-5,6,7,8-tetrahydro-1H-quinolin-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(4-Ethyl-1,2,4-triazol-3-yl)methyl]-3-(6-piperidin-1-ylpyridin-3-yl)urea](/img/structure/B7544674.png)
![ethyl 2-[[(E)-3-(furan-2-yl)prop-2-enoyl]-propan-2-ylamino]acetate](/img/structure/B7544676.png)
![[4-(2-Methoxyethyl)-1,4-diazepan-1-yl]-(2-methylsulfonylphenyl)methanone](/img/structure/B7544680.png)
![2-Azabicyclo[2.2.1]heptan-2-yl-(1-pyridin-2-ylpiperidin-3-yl)methanone](/img/structure/B7544690.png)
![N-[3-(3-cyano-4-oxochromen-2-yl)phenyl]propanamide](/img/structure/B7544693.png)


![1-[2-(Dimethylamino)-2-(3-fluorophenyl)ethyl]-3-[(2-methyl-1,3-thiazol-4-yl)methyl]urea](/img/structure/B7544718.png)
![3,5-Dimethyl-4-[[4-(1-methylpyrazol-3-yl)piperidin-1-yl]methyl]-1,2-oxazole](/img/structure/B7544721.png)

![N-methyl-N-[3-[[5-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methylamino]propyl]ethanesulfonamide](/img/structure/B7544725.png)
![3-[(5-Cyclopentyltetrazol-1-yl)methyl]benzamide](/img/structure/B7544732.png)
![1-(1H-benzimidazol-2-yl)-3-[3-(oxolan-2-ylmethoxy)propyl]urea](/img/structure/B7544735.png)
